Cas no 2680834-37-9 (2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide)

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide structure
2680834-37-9 structure
商品名:2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide
CAS番号:2680834-37-9
MF:C9H12F3N3O3
メガワット:267.205092430115
CID:5651374
PubChem ID:165918809

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
    • EN300-28282475
    • 2680834-37-9
    • 2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide
    • インチ: 1S/C9H12F3N3O3/c1-8(2,3)4(5-14-7(17)18-15-5)13-6(16)9(10,11)12/h4H,1-3H3,(H,13,16)(H,14,15,17)
    • InChIKey: FFXGRSQBCZUOJM-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NC(C1=NOC(N1)=O)C(C)(C)C)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 267.08307574g/mol
  • どういたいしつりょう: 267.08307574g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 398
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 79.8Ų

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28282475-0.25g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
0.25g
$591.0 2025-03-19
Enamine
EN300-28282475-10.0g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
10.0g
$2762.0 2025-03-19
Enamine
EN300-28282475-10g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9
10g
$2762.0 2023-09-09
Enamine
EN300-28282475-5g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9
5g
$1862.0 2023-09-09
Enamine
EN300-28282475-0.1g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
0.1g
$565.0 2025-03-19
Enamine
EN300-28282475-1g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9
1g
$642.0 2023-09-09
Enamine
EN300-28282475-0.05g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
0.05g
$539.0 2025-03-19
Enamine
EN300-28282475-5.0g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
5.0g
$1862.0 2025-03-19
Enamine
EN300-28282475-0.5g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
0.5g
$616.0 2025-03-19
Enamine
EN300-28282475-2.5g
2,2,2-trifluoro-N-[1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropyl]acetamide
2680834-37-9 95.0%
2.5g
$1260.0 2025-03-19

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide 関連文献

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamideに関する追加情報

Introduction to 2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide (CAS No. 2680834-37-9) and Its Emerging Applications in Chemical Biology

2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide, identified by the chemical identifier CAS No. 2680834-37-9, represents a novel compound with significant potential in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a subject of considerable interest among researchers exploring innovative therapeutic strategies. The structural framework of this molecule incorporates several key functional groups that contribute to its reactivity and biological activity, positioning it as a promising candidate for further investigation.

The central structure of 2,2,2-trifluoro-N-1-(5-hydroxy-1,2,4-oxadiazol-3-yl)-2,2-dimethylpropylacetamide is characterized by the presence of a trifluoromethyl group, which is known for its ability to modulate metabolic stability and binding affinity in drug-like molecules. This substituent enhances the lipophilicity of the compound while simultaneously influencing its electronic properties, making it an attractive feature for designing bioactive molecules. Additionally, the acetamide moiety provides a polar interaction surface that can engage with biological targets such as enzymes and receptors.

The 5-hydroxy-1,2,4-oxadiazole moiety is another critical component of this compound that contributes to its pharmacological profile. Oxadiazole derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The hydroxyl group in this ring system introduces a potential site for hydrogen bonding interactions with biological targets, further enhancing the compound's binding affinity and specificity. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery efforts.

Recent advancements in chemical biology have highlighted the importance of small molecules with multifunctional properties in modulating complex biological pathways. The unique combination of functional groups in CAS No 2680834-37-9 makes it an intriguing candidate for exploring such mechanisms. Specifically, studies have indicated that trifluoromethyl-substituted compounds often exhibit enhanced binding interactions with biological targets due to their ability to stabilize adjacent positively charged or electron-deficient regions through electrostatic and van der Waals interactions.

Moreover, the 5-hydroxy-1,2,4-oxadiazole scaffold has been shown to interact with various enzymes and receptors involved in critical cellular processes. For instance, oxadiazole derivatives have demonstrated inhibitory effects on kinases and other enzyme families implicated in cancer progression. The hydroxyl group within this scaffold can form hydrogen bonds with key residues in the active sites of these enzymes, thereby modulating their activity. This suggests that CAS No 2680834-37-9 may possess inhibitory properties against such targets.

In vitro studies have begun to explore the pharmacological potential of this compound. Preliminary experiments indicate that it exhibits promising activity against certain enzymatic targets relevant to inflammatory diseases and cancer. The trifluoromethyl group appears to play a crucial role in enhancing the compound's efficacy by improving its metabolic stability and binding affinity. Additionally, the hydroxyl group within the oxadiazole ring contributes to its ability to engage with biological targets through hydrogen bonding interactions.

The acetamide moiety further enhances the compound's pharmacological profile by providing a polar interaction surface that can interact with both hydrophobic and polar regions of biological targets. This dual interaction capability increases the likelihood of achieving high-affinity binding while minimizing off-target effects. Such features are particularly valuable in drug development efforts aimed at achieving selectivity and efficacy.

Recent research has also highlighted the importance of computational methods in predicting the biological activity of small molecules like CAS No 2680834-37-9. Molecular docking studies have been employed to model the interactions between this compound and various biological targets. These simulations have provided insights into how different functional groups within the molecule contribute to its binding affinity and specificity. For instance, computational studies suggest that the trifluoromethyl group interacts favorably with positively charged residues in enzyme active sites.

The hydroxyl group within the oxadiazole ring has been identified as a key interaction point for hydrogen bonding with polar residues on biological targets. Additionally, molecular dynamics simulations have revealed that the acetamide moiety adopts conformations that optimize its interactions with both hydrophobic and polar regions of target proteins. These computational insights have guided experimental efforts aimed at optimizing the pharmacological properties of this compound.

Future directions for research on CAS No 2680834-37-9 include exploring its potential as an intermediate in synthesizing more complex bioactive molecules. The unique structural features of this compound make it an attractive starting point for designing derivatives with enhanced potency or selectivity against specific biological targets. Additionally

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.